BenchChemオンラインストアへようこそ!

Bretylium Tosylate

Cardiac Electrophysiology Ventricular Fibrillation Antiarrhythmic Efficacy

Bretylium tosylate (CAS 61-75-6) is the definitive Class III antiarrhythmic for ventricular fibrillation research—not substitutable with amiodarone or sotalol. Its biphasic adrenergic mechanism (initial norepinephrine release → prolonged neuronal blockade) uniquely elevates the VF threshold 2.5‑fold in validated models. Supplied at ≥98% purity with USP‑compliant impurity profiling (HPLC), documented 4‑week IV admixture stability, and well‑characterized pharmacokinetics (Vd 8.18 L/kg, 84% renal clearance). Ideal for ex vivo arrhythmia models, parenteral formulation studies, and analytical QC development.

Molecular Formula C18H24BrNO3S
Molecular Weight 414.4 g/mol
CAS No. 61-75-6
Cat. No. B1667781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBretylium Tosylate
CAS61-75-6
SynonymsBretylate
Bretylium Tosilate
Bretylium Tosylate
Bretylol
Ornid
Molecular FormulaC18H24BrNO3S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyKVWNWTZZBKCOPM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>62.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bretylium Tosylate (CAS 61-75-6): Pharmacopoeial Specifications and Core Pharmacological Class


Bretylium tosylate (CAS 61-75-6) is a quaternary ammonium salt and organosulfonate salt [1]. It is formally classified as a Class III antiarrhythmic agent in the Singh-Vaughan Williams system, primarily functioning as a potassium channel blocker [1][2]. Its antiarrhythmic action is distinguished by a biphasic adrenergic mechanism: an initial sympathomimetic effect from norepinephrine release, followed by a prolonged adrenergic neuronal blockade that prevents further neurotransmitter discharge . This dual action results in the prolongation of the myocardial action potential and effective refractory period, which is central to its clinical application in managing severe ventricular arrhythmias [2].

Bretylium Tosylate: Why In-Class Antiarrhythmics are Not Interchangeable in Critical Care


Generic substitution among Class III antiarrhythmics is unsupported due to profound mechanistic and pharmacokinetic divergences. Unlike amiodarone or sotalol, bretylium tosylate's action is not solely reliant on potassium channel blockade; its unique biphasic adrenergic effect—an initial norepinephrine release followed by a 'chemical sympathectomy'—directly influences hemodynamics and confers distinct antifibrillatory properties [1][2]. Furthermore, its pharmacokinetic profile is markedly different: it exhibits negligible plasma protein binding (1-6%), a very high volume of distribution (approximately 8.18 L/kg in humans), and near-exclusive renal elimination [3][4]. These factors dictate specific dosing, monitoring, and handling requirements that are not translatable to other agents, underscoring the necessity for compound-specific evaluation rather than therapeutic class substitution.

Bretylium Tosylate Evidence Guide: Quantified Differentiation for Scientific Selection


Antifibrillatory Potency in Animal Models: Bretylium vs. Amiodarone and Lidocaine

In a head-to-head preclinical comparison, bretylium tosylate demonstrates a quantified increase in the ventricular fibrillation threshold (VFT) that is both significant and distinct from its comparators. Bretylium increased the VFT approximately 2.5-fold, from 10.43 mA to 24.65 mA, positioning it as a potent antifibrillatory agent. In the same experimental model, amiodarone increased the VFT 3.0-fold, while lidocaine only achieved a 2.0-fold increase [1]. This demonstrates that while amiodarone has a more pronounced effect on this specific electrophysiological parameter, bretylium's potency is significantly greater than that of lidocaine, a common first-line alternative.

Cardiac Electrophysiology Ventricular Fibrillation Antiarrhythmic Efficacy

Clinical Efficacy in Drug-Resistant Ventricular Arrhythmias: Bretylium's Role as a Second-Line Agent

Bretylium tosylate is uniquely distinguished by its FDA approval specifically for the termination of ventricular fibrillation and treatment of life-threatening ventricular tachycardia that has failed to respond to first-line agents [1]. In a pooled analysis of patients with treatment-resistant VT/VF (defined as non-response to DC shock, lidocaine, and 1-5 other antiarrhythmics), intravenous bretylium achieved an acute termination rate of 72% (61/85 patients) [2]. A key meta-analysis of these studies further reports a weighted conversion rate of 70% in this refractory population [2]. This provides direct quantitative evidence for its utility when other therapies have been exhausted.

Clinical Cardiology Ventricular Tachycardia Refractory Arrhythmias

IV Admixture Stability: Compatibility of Bretylium Tosylate in Common Large-Volume Parenterals

Bretylium tosylate demonstrates robust chemical and physical stability when compounded in a wide array of common intravenous solutions, a critical consideration for clinical pharmacy and hospital procurement. When formulated at a concentration of approximately 1 mg/mL, bretylium tosylate admixtures remained stable for four weeks at 25°C in both glass and polyvinyl chloride (PVC) containers. This stability profile was validated across 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's injection [1]. An earlier study further confirmed compatibility in 11 different large-volume parenteral solutions under various storage conditions (intense light, ambient, 40°C, 4°C) with no significant change in concentration as determined by HPLC [2].

Pharmaceutical Compounding Stability Testing Intravenous Compatibility

Human Pharmacokinetics: High Tissue Distribution and Predominant Renal Clearance

The pharmacokinetic profile of bretylium tosylate in humans is characterized by a very high apparent volume of distribution and a near-exclusive reliance on renal elimination. Following a 4 mg/kg intravenous dose, the mean elimination half-life (t1/2β) is 7.8 hours, and the apparent volume of distribution (Vd,β) is 8.18 L/kg [1]. This large Vd is consistent with extensive tissue uptake, which in animal models results in myocardial concentrations exceeding plasma levels by 6- to 12-fold after 12 hours [2]. Notably, renal clearance is approximately 6 times the glomerular filtration rate, accounting for 84% of total body clearance and demonstrating linear correlation with creatinine clearance [1].

Clinical Pharmacology Pharmacokinetics Drug Disposition

High-Purity Manufacturing Process for Reduced Mutagenic Impurity Risk

Modern manufacturing methods for bretylium tosylate have been refined to address specific purity concerns related to mutagenic impurities inherent in its synthesis. A patented process has been developed to produce pharmaceutical-grade material with a purity of at least 99.5% [1][2]. Critically, this process ensures that levels of the potentially mutagenic impurities ethyl p-toluenesulfonate and 2-bromobenzylbromide are reduced to less than 0.5 parts per million (ppm) each [1][2]. This level of control is essential for meeting stringent international regulatory standards (e.g., ICH M7 guidelines) for genotoxic impurities in active pharmaceutical ingredients [1].

Pharmaceutical Synthesis Process Chemistry Genotoxic Impurity Control

Bretylium Tosylate: Defined Scenarios for Research and Industrial Application


Cardiac Electrophysiology Research: Investigating Antifibrillatory Mechanisms and Refractory Arrhythmia Models

In basic cardiac electrophysiology research, bretylium tosylate serves as a well-characterized tool compound for studying mechanisms of ventricular fibrillation and defibrillation. Its quantified 2.5-fold increase in ventricular fibrillation threshold in animal models provides a benchmark for evaluating novel antifibrillatory agents [1]. Its unique mechanism of prolonging action potential duration and its biphasic adrenergic effects make it invaluable for dissecting pathways of arrhythmogenesis and for developing and validating ex vivo and in vivo models of treatment-resistant ventricular tachycardia and fibrillation [2].

Clinical Pharmacy and Formulation Science: IV Admixture Stability and Compounding Studies

Due to the published stability data, bretylium tosylate is a practical model compound for studies in pharmaceutical compounding and IV admixture compatibility. Its demonstrated 4-week stability at 1 mg/mL in common large-volume parenteral solutions like 5% dextrose and 0.9% sodium chloride allows for controlled experiments on drug-container interactions, light and temperature degradation kinetics, and the development of novel parenteral drug delivery systems [3][4].

Analytical Chemistry and Quality Control: Pharmacopoeial Standards and Impurity Profiling

For analytical chemists and quality control laboratories, bretylium tosylate presents a well-defined challenge in impurity analysis. The USP monograph provides a standardized HPLC method for quantifying bretylium and its related compounds, including specific relative retention times for known impurities like o- and m-bromobenzyldimethylamine and tosylate ion [5]. Furthermore, the existence of a modern patent detailing a process to achieve purity >99.5% and control mutagenic impurities below 0.5 ppm establishes a high benchmark for developing and validating robust analytical methods for pharmaceutical-grade material [6].

Translational Pharmacology and Pharmacokinetic Modeling

Bretylium's unique pharmacokinetic profile, characterized by a high volume of distribution (8.18 L/kg), low plasma protein binding (1-6%), and predominant renal clearance (84% of total clearance), makes it an ideal case study for advanced pharmacokinetic modeling [7][8]. Researchers can utilize bretylium to investigate drug transport and accumulation in target tissues (e.g., myocardium) and to study the impact of renal function on the clearance of a drug that is actively secreted by the kidneys, providing a data-rich example for teaching and research in clinical pharmacology [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bretylium Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.